2,4-Dichloro-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide
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Overview
Description
2,4-Dichloro-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide is an organic compound with a complex structure It is characterized by the presence of dichloro groups, a dimethylamino group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide typically involves the condensation reaction between 2,4-dichlorobenzohydrazide and 4-(dimethylamino)benzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzohydrazide derivatives .
Scientific Research Applications
2,4-Dichloro-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-2-methoxyaniline
- N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-2-phenoxyaceto hydrazide
- N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
2,4-Dichloro-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide is unique due to the presence of dichloro groups, which can significantly influence its reactivity and biological activity. The combination of these groups with the dimethylamino and benzohydrazide moieties provides a distinct chemical profile that sets it apart from similar compounds .
Properties
Molecular Formula |
C16H15Cl2N3O |
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Molecular Weight |
336.2 g/mol |
IUPAC Name |
2,4-dichloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C16H15Cl2N3O/c1-21(2)13-6-3-11(4-7-13)10-19-20-16(22)14-8-5-12(17)9-15(14)18/h3-10H,1-2H3,(H,20,22)/b19-10+ |
InChI Key |
XVKQRMZWKFHXFP-VXLYETTFSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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